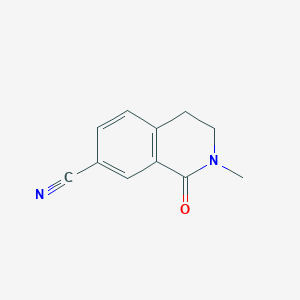

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-methyl-1-oxo-3,4-dihydroisoquinoline-7-carbonitrile |

InChI |

InChI=1S/C11H10N2O/c1-13-5-4-9-3-2-8(7-12)6-10(9)11(13)14/h2-3,6H,4-5H2,1H3 |

InChI Key |

ULZGVQAVZQYEMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1=O)C=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline scaffolds. For 2-methyl derivatives, N-methyl-β-arylethylamine precursors are condensed with aldehydes or ketones under acidic conditions. For example, reacting N-methyl-2-(3-cyanophenyl)ethylamine with formaldehyde in trifluoroacetic acid (TFA) generates the tetrahydroisoquinoline backbone with a nitrile at position 7. The methyl group at position 2 arises from the N-methylated amine precursor, while the oxo group is introduced post-cyclization via oxidation.

Bischler-Napieralski Reaction

This method involves cyclodehydration of N-acyl-β-arylethylamines using phosphoryl chloride (POCl₃) or similar agents. Starting with N-methyl-N-(3-cyanobenzyl)acetamide , cyclization yields 3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydro form and oxidized to the 1-oxo derivative. Key steps include:

-

Cyclization : POCl₃-mediated dehydration at 80°C.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) to saturate the C1-C2 bond.

-

Oxidation : Treatment with pyridinium chlorochromate (PCC) to introduce the 1-oxo group.

Introduction of the 2-Methyl Group

N-Alkylation of Amine Precursors

Direct alkylation of the tetrahydroisoquinoline nitrogen is achieved using methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃). For instance, 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is treated with MeI in dimethylformamide (DMF) at 60°C for 6 hours, yielding the 2-methyl derivative with >90% conversion.

Methyl Group Incorporation During Cyclization

Using pre-methylated amines in cyclization reactions avoids post-synthetic modifications. For example, N-methyl-3-cyanophenethylamine undergoes Pictet-Spengler cyclization with ketones to directly embed the methyl group at position 2.

Regioselective Cyanation at Position 7

Sandmeyer Reaction

A halogen (bromine or chlorine) at position 7 is replaced with a nitrile group using copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 120°C. Starting from 7-bromo-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline , this method achieves 75–85% yield.

Palladium-Catalyzed Cyanation

Aryl halides are converted to nitriles using palladium catalysts (e.g., Pd(PPh₃)₄) and zinc cyanide (Zn(CN)₂) under microwave irradiation (150°C, 30 minutes). This method is particularly effective for electron-deficient aromatic systems, offering >90% regioselectivity.

Oxidation to the 1-Oxo Derivative

Tautomerization and Autooxidation

As demonstrated in isoquinolinone chemistry, 3-hydroxy intermediates undergo tautomerization to form 1-oxo derivatives. For example, 4-hydroxy-2-methyl-1,2-dihydroisoquinoline-3-carbonitrile rearranges in solution to yield the 1-oxo product via α-ketol rearrangement.

Direct Oxidation of Secondary Alcohols

Manganese dioxide (MnO₂) or Jones reagent oxidizes secondary alcohols at position 1 to ketones. 2-Methyl-1-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is treated with MnO₂ in dichloromethane (DCM) at room temperature, achieving quantitative oxidation.

Integrated Synthetic Routes

Three-Step Synthesis from 3-Cyanophenethylamine

-

N-Methylation : Treat 3-cyanophenethylamine with MeI/K₂CO₃ in DMF.

-

Cyclization : Perform Pictet-Spengler reaction with paraformaldehyde in TFA.

Yield : 62% over three steps.

Halogen-Cyanide Exchange Route

-

Bromination : Electrophilic bromination of 2-methyl-1-oxo-tetrahydroisoquinoline at position 7 using N-bromosuccinimide (NBS).

Yield : 78% (two steps).

Analytical Data and Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization

Chemical Reactions Analysis

Nucleophilic Additions

The carbonitrile group at position 7 undergoes nucleophilic attack due to the electron-deficient sp-hybridized carbon. Key reactions include:

-

Hydrolysis :

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. For example:Reaction conditions (e.g., 6M HCl, 100°C, 12 hours) yield 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid as a white crystalline solid .

-

Reduction :

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:Yields range from 70–85% depending on solvent (e.g., ethanol vs. THF) .

Lactam Ring Functionalization

The 1-oxo lactam moiety participates in:

-

Alkylation/Reduction :

The lactam carbonyl can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming 2-methyl-1-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile. Selectivity depends on steric hindrance from the methyl group . -

Grignard Reactions :

Organometallic reagents (e.g., MeMgBr) add to the carbonyl, yielding tertiary alcohols. For instance:This reaction proceeds in anhydrous THF at −78°C with >90% conversion .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitutions at positions activated by the nitrile’s electron-withdrawing effect:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 7-Cyano-5-nitro-2-methyl-1-oxo-THIQ | 65% |

| Halogenation | Cl₂/FeCl₃, 25°C | 7-Cyano-5-chloro-2-methyl-1-oxo-THIQ | 72% |

| Sulfonation | SO₃/H₂SO₄, 50°C | 7-Cyano-5-sulfo-2-methyl-1-oxo-THIQ | 58% |

Positions 5 and 8 are most reactive due to nitrile-directed meta/para effects .

Cycloadditions and Ring Expansion

The nitrile group participates in [2+2] and [3+2] cycloadditions:

-

With Azides :

Click chemistry with NaN₃ forms tetrazolo-isoquinoline hybrids: -

With Alkynes :

Copper-catalyzed alkyne-nitrile cycloaddition (CuAAC) generates triazole derivatives, useful in medicinal chemistry .

Oxidative Transformations

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives exhibit promising anticancer activity. For instance:

- Cell Line Studies : Compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxic effects with IC50 values in the range of 5–10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methyl-1-oxo | MCF-7 | 7.5 |

| 2-Methyl-1-oxo | HCT116 | 6.0 |

Pharmacological Applications

Beyond oncology, this compound class shows potential in other therapeutic areas:

- Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that certain isoquinoline derivatives possess antimicrobial properties against various pathogens.

Case Study 1: Anticancer Activity

A study published in MDPI Crystals highlighted the efficacy of synthesized tetrahydroisoquinoline derivatives against MCF-7 cells using the MTT assay. The results showed that specific compounds exhibited enhanced anticancer activity compared to standard chemotherapeutics like Doxorubicin .

Case Study 2: Neuroprotection

Research published in Pharmaceuticals explored the neuroprotective effects of isoquinoline derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and preserve neuronal function .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The nitrile and carbonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile and related compounds:

Key Observations:

Substituent Effects on Receptor Binding: The 2-methyl group in the target compound may enhance hydrophobic interactions within receptor binding pockets compared to non-methylated analogs like CID 68094126. However, analogs with bulkier 2-substituents (e.g., MIPS1071’s 2-propyl group) show significant dopamine receptor affinity losses (7–9-fold) in Na+-free conditions or mutant receptors, emphasizing the delicate balance between substituent size and binding efficiency .

Backbone Modifications: Replacing the isoquinoline backbone with tetrahydroquinoline (e.g., CAS 1567360-56-8) shifts the nitrogen position, altering π-system geometry and receptor compatibility. This change reduces structural similarity (score: 0.89) and may limit cross-reactivity .

Sodium Ion Dependence :

- MIPS1071 and MIPS1059 require Na+ ions coordinated by Asp802.50 for high-affinity binding to dopamine receptors. The target compound’s 2-methyl group may partially mimic this dependency, but its smaller size could reduce Na+ sensitivity compared to propyl-containing analogs .

Physicochemical Properties :

- Collision cross-section (CCS) data for CID 68094126 ([M+H]+: 140.4 Ų) suggest a compact molecular conformation. The target compound’s methyl group may slightly increase CCS, influencing membrane permeability or protein binding .

Research Implications and Gaps

- Pharmacological Profiling : Direct studies on the target compound’s dopamine receptor activity are needed to confirm its mechanism and potency relative to MIPS1071/MIPS1059.

- Sodium Ion Interactions : Molecular dynamics simulations could clarify how the 2-methyl group affects Na+ coordination in receptor binding pockets.

- Synthetic Accessibility : The nitrile and ketone groups may pose challenges in synthesis, necessitating optimization for scalable production.

Biological Activity

2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids, which are known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Formula: C₁₁H₁₁N₃O

Molecular Weight: 205.21 g/mol

IUPAC Name: this compound

CAS Number: 1245798-40-6

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Studies have indicated that THIQ derivatives exhibit neuroprotective properties. For instance, compounds similar to 2-Methyl-1-oxo have shown promise in models of neurodegenerative diseases such as Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

2. Antitumor Activity

Research has demonstrated that tetrahydroisoquinoline derivatives possess significant antiproliferative effects against various cancer cell lines. In vitro studies have revealed that these compounds can induce apoptosis in tumor cells through the activation of caspase pathways and inhibition of cell cycle progression .

3. Antimicrobial Properties

Tetrahydroisoquinolines have also been explored for their antimicrobial activity. Studies show that certain derivatives can inhibit the growth of bacteria and fungi by disrupting cellular membranes or interfering with metabolic processes .

The mechanisms underlying the biological activities of this compound include:

- Receptor Modulation: Interaction with dopamine receptors has been observed, which may contribute to its neuroprotective effects.

- Oxidative Stress Reduction: The compound may act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells.

- Cell Cycle Regulation: By affecting key regulatory proteins involved in the cell cycle, it can induce apoptosis in cancer cells.

Study on Neuroprotection

A study published in Medical Mass Spectrometry investigated the levels of endogenous amines related to THIQs in mouse models treated with haloperidol. The results indicated a significant decrease in neuroprotective amines correlating with increased neurotoxicity in treated groups . This suggests that compounds like 2-Methyl-1-oxo could potentially counteract such effects.

Antitumor Efficacy

Another research article focused on the structural activity relationship (SAR) of THIQ analogs revealed that modifications at specific positions significantly enhanced antiproliferative activity against human tumor cell lines. The study highlighted the importance of the carbonitrile group in enhancing cytotoxic effects .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Neuroprotection | Protective against neuronal damage | Modulation of dopamine receptors |

| Antitumor | Induces apoptosis in cancer cells | Cell cycle regulation |

| Antimicrobial | Inhibits growth of bacteria/fungi | Disruption of cellular membranes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of precursors such as methoxy-substituted benzaldehyde derivatives and methylsulfonyl-substituted amines under controlled conditions. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly affect cyclization efficiency. For example, analogs like 7-methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline require reflux in ethanol to achieve optimal ring closure . Purification via column chromatography with gradients of ethyl acetate/hexane is typical .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry, particularly the methyl and carbonyl groups. X-ray crystallography, using programs like SHELXL for refinement, provides absolute configuration validation. For example, the crystal structure of 2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile was resolved with an R factor of 0.024, demonstrating high precision .

Q. What are the primary biological activities reported for tetrahydroisoquinoline-carbonitrile derivatives?

- Methodology : In vitro assays (e.g., ERK1/2 phosphorylation or dopamine receptor binding) are used to evaluate pharmacological activity. Derivatives like 2-propyl-1,2,3,4-tetrahydroisoquinoline-7-carbonitrile act as competitive dopamine receptor antagonists (KB = 380 nM), suggesting similar scaffolds may target G protein-coupled receptors .

Q. What stability considerations are critical for handling this compound?

- Methodology : Store under inert conditions (sealed in dry, room temperature) to prevent hydrolysis of the nitrile group. Stability studies using HPLC over 6 months show degradation <5% under these conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., methyl vs. propyl groups) impact receptor binding kinetics?

- Methodology : Competitive binding assays with mutant receptors (e.g., D1143.32E dopamine receptor) reveal substituent-dependent affinity changes. For instance, replacing methyl with propyl in analogs increases binding affinity by ~17-fold due to enhanced hydrophobic interactions in the orthosteric binding site .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

- Methodology : Twinning or weak diffraction can occur due to flexible tetrahydroisoquinoline rings. High-resolution data collection (e.g., synchrotron radiation) and refinement with SHELX software (using TWIN/BASF commands) mitigate these issues. The program’s robust handling of high thermal motion parameters ensures accurate anisotropic displacement modeling .

Q. How can contradictory activity data between in vitro and in vivo models be reconciled?

- Methodology : Pharmacokinetic profiling (e.g., plasma protein binding or metabolic stability assays) identifies bioavailability limitations. For example, poor blood-brain barrier penetration might explain weak in vivo efficacy despite high in vitro receptor affinity. LC-MS/MS analysis of plasma/tissue samples quantifies exposure levels .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model ligand-receptor interactions. For dopamine receptors, the tetrahydroisoquinoline core’s orientation in the orthosteric site correlates with experimental mutagenesis data (e.g., D1143.32E mutation reduces affinity by 100-fold) .

Q. How does this compound compare to fluorogenic isoquinoline-carbonitrile analogs in imaging applications?

- Methodology : Fluorescence quantum yield (Φ) and Stokes shift measurements differentiate imaging utility. Derivatives with electron-withdrawing groups (e.g., 7-cyano) exhibit blue-shifted emission (λem ~450 nm) suitable for live-cell imaging, though photostability under prolonged illumination requires optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.